molecular formula C18H12Cl3N3OS B6212322 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride CAS No. 2703774-23-4

4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride

Cat. No.: B6212322
CAS No.: 2703774-23-4
M. Wt: 424.7
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Description

4-Chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride is a complex organic compound characterized by its multiple chloro and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-amino-6-chloropyridine derivative, and a thiophene derivative. The subsequent chlorination and amidation steps introduce the chloro and benzamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro groups can be oxidized to form corresponding oxychloro derivatives.

  • Reduction: Reduction reactions can be performed to convert chloro groups to hydroxyl groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxychloro derivatives.

  • Reduction: Formation of hydroxyl derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In material science, the compound's unique structure can be utilized in the design of new materials with specific properties, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a phenyl group instead of thiophene.

  • 4-Chloro-N-(6-chloro-2-thiophen-3-yl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a different position of the thiophene group.

Uniqueness: The presence of the thiophene group in the 2-position of the imidazo[1,2-a]pyridine core distinguishes this compound from its analogs. This structural difference can significantly impact its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

CAS No.

2703774-23-4

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7

Purity

0

Origin of Product

United States

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